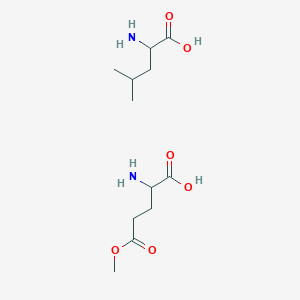

2-Amino-5-methoxy-5-oxopentanoic acid;2-amino-4-methylpentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ácido 2-amino-5-metoxi-5-oxopentanoico: y Ácido 2-amino-4-metilpentanoico son compuestos orgánicos con estructuras y propiedades distintas. El ácido 2-amino-5-metoxi-5-oxopentanoico es un derivado del ácido glutámico, mientras que el ácido 2-amino-4-metilpentanoico es comúnmente conocido como leucina, un aminoácido esencial. Estos compuestos son significativos en diversas aplicaciones bioquímicas e industriales debido a sus propiedades químicas únicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

-

Ácido 2-amino-5-metoxi-5-oxopentanoico

-

Ácido 2-amino-4-metilpentanoico

- Industrialmente, el ácido 2-amino-4-metilpentanoico (leucina) se produce mediante procesos de fermentación utilizando microorganismos como Corynebacterium glutamicum.

- También se puede sintetizar químicamente mediante la síntesis de Strecker, que implica la reacción de isovaleraldehído con amoníaco y cianuro de hidrógeno, seguida de hidrólisis.

Análisis De Reacciones Químicas

Tipos de reacciones

-

Ácido 2-amino-5-metoxi-5-oxopentanoico

Oxidación: Este compuesto puede sufrir reacciones de oxidación para formar los derivados oxo correspondientes.

Reducción: Puede reducirse para formar derivados de aminoalcohol.

Sustitución: Puede participar en reacciones de sustitución nucleófila, donde el grupo metoxi es reemplazado por otros nucleófilos.

-

Ácido 2-amino-4-metilpentanoico

Transaminación: Este compuesto puede sufrir reacciones de transaminación para formar ácido α-cetoisocaproico.

Descarboxilación: Puede descarboxilarse para formar isobutilamina.

Oxidación: Puede oxidarse para formar los ácidos ceto correspondientes.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de litio y aluminio.

Sustitución: Los nucleófilos como amoníaco, aminas y tioles se utilizan comúnmente.

Principales productos

Ácido 2-amino-5-metoxi-5-oxopentanoico: Derivados oxo, aminoalcoholes y derivados sustituidos.

Ácido 2-amino-4-metilpentanoico: Ácido α-cetoisocaproico, isobutilamina y ácidos ceto.

Aplicaciones Científicas De Investigación

-

Química

Ácido 2-amino-5-metoxi-5-oxopentanoico: Se utiliza como bloque de construcción en la síntesis orgánica y la síntesis de péptidos.

Ácido 2-amino-4-metilpentanoico: Se utiliza en la síntesis de productos farmacéuticos y como estándar en el análisis de aminoácidos.

-

Biología

Ácido 2-amino-5-metoxi-5-oxopentanoico: Se estudia por su papel en las vías metabólicas y las interacciones enzimáticas.

Ácido 2-amino-4-metilpentanoico: Esencial para la síntesis de proteínas y el metabolismo muscular.

-

Medicina

Ácido 2-amino-5-metoxi-5-oxopentanoico: Investigado por sus posibles efectos terapéuticos en trastornos neurológicos.

Ácido 2-amino-4-metilpentanoico: Se utiliza en suplementos nutricionales y tratamientos para enfermedades de desgaste muscular.

-

Industria

Ácido 2-amino-5-metoxi-5-oxopentanoico: Se utiliza en la producción de polímeros biodegradables.

Ácido 2-amino-4-metilpentanoico: Se utiliza en la industria alimentaria como potenciador del sabor.

Mecanismo De Acción

-

Ácido 2-amino-5-metoxi-5-oxopentanoico

-

Ácido 2-amino-4-metilpentanoico

Comparación Con Compuestos Similares

-

Compuestos similares

Ácido 2-amino-5-metoxi-5-oxopentanoico: Compuestos similares incluyen otros derivados del ácido glutámico como el ácido 2-amino-5-oxopentanoico y el ácido 2-amino-5-hidroxi-5-oxopentanoico.

Ácido 2-amino-4-metilpentanoico: Compuestos similares incluyen otros aminoácidos de cadena ramificada como la valina y la isoleucina.

-

Unicidad

Ácido 2-amino-5-metoxi-5-oxopentanoico: Su grupo metoxi proporciona una reactividad única y un potencial para diversas modificaciones químicas.

Ácido 2-amino-4-metilpentanoico: Su papel como aminoácido esencial lo hace crucial para la salud humana y la nutrición.

Propiedades

Fórmula molecular |

C12H24N2O6 |

|---|---|

Peso molecular |

292.33 g/mol |

Nombre IUPAC |

2-amino-5-methoxy-5-oxopentanoic acid;2-amino-4-methylpentanoic acid |

InChI |

InChI=1S/C6H11NO4.C6H13NO2/c1-11-5(8)3-2-4(7)6(9)10;1-4(2)3-5(7)6(8)9/h4H,2-3,7H2,1H3,(H,9,10);4-5H,3,7H2,1-2H3,(H,8,9) |

Clave InChI |

ACYNOJOVIUFXEQ-UHFFFAOYSA-N |

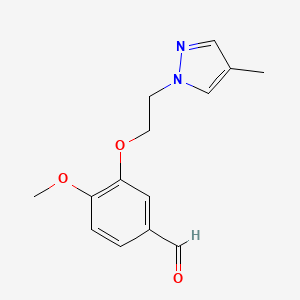

SMILES canónico |

CC(C)CC(C(=O)O)N.COC(=O)CCC(C(=O)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![17beta-Hydroxyestr-4-en-3-one 17-[3-(2-furyl)propionate]](/img/structure/B12302603.png)

![rac-1-tert-butyl 3'a-methyl (3'aR,6'aR)-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-1,3'a-dicarboxylate, cis](/img/structure/B12302615.png)

![2-[(5-Chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B12302617.png)

![N-[2-[2-[2-[2-[2-[2-[2-[2-(carbamothioylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12302644.png)

![Propan-2-yl 3-[6-[5-(hydroxymethyl)-1-methyltriazol-4-yl]-2-methylpyridin-3-yl]oxycyclohexane-1-carboxylate](/img/structure/B12302659.png)

![1-[2-[[2-[2-[2-[2-[2-[4-(1,3-benzothiazol-5-ylamino)-6-tert-butylsulfonylquinolin-7-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12302661.png)